2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1017321
InChI:
InChI=1S/C21H19BrN2O5S/c1-28-18-10-4-17(5-11-18)24-30(26,27)20-12-6-16(7-13-20)23-21(25)14-29-19-8-2-15(22)3-9-19/h2-13,24H,14H2,1H3,(H,23,25)
SMILES:
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br
Molecular Formula:
C21H19BrN2O5S
Molecular Weight:
491.4 g/mol
2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
CAS No.:
Cat. No.: VC1017321
Molecular Formula: C21H19BrN2O5S
Molecular Weight: 491.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19BrN2O5S |
|---|---|
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H19BrN2O5S/c1-28-18-10-4-17(5-11-18)24-30(26,27)20-12-6-16(7-13-20)23-21(25)14-29-19-8-2-15(22)3-9-19/h2-13,24H,14H2,1H3,(H,23,25) |
| Standard InChI Key | WVRUXRFWGKUFHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator